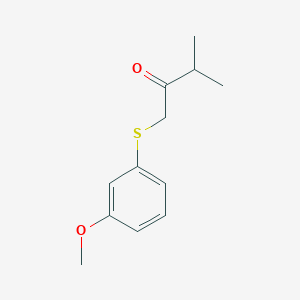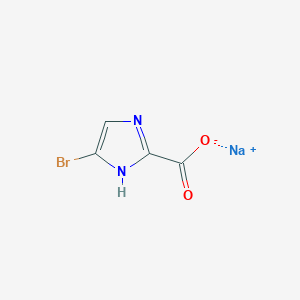
Sodium 4-bromo-1H-imidazole-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 4-bromo-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 4-position and a carboxylate group at the 2-position of the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4-bromo-1H-imidazole-2-carboxylate typically involves the bromination of imidazole derivatives followed by carboxylation. One common method includes the reaction of 4-bromoimidazole with carbon dioxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to other functional groups, such as hydrogen or alkyl groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives with different substituents.
Substitution: Substituted imidazole derivatives with various functional groups.
科学研究应用
Sodium 4-bromo-1H-imidazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of Sodium 4-bromo-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Sodium 4-bromo-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives, such as:
Sodium 4-chloro-1H-imidazole-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Sodium 4-fluoro-1H-imidazole-2-carboxylate: Contains a fluorine atom at the 4-position.
Sodium 4-iodo-1H-imidazole-2-carboxylate: Contains an iodine atom at the 4-position.
属性
分子式 |
C4H2BrN2NaO2 |
|---|---|
分子量 |
212.96 g/mol |
IUPAC 名称 |
sodium;5-bromo-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C4H3BrN2O2.Na/c5-2-1-6-3(7-2)4(8)9;/h1H,(H,6,7)(H,8,9);/q;+1/p-1 |
InChI 键 |
UXEMWAIJVFBNCP-UHFFFAOYSA-M |
规范 SMILES |
C1=C(NC(=N1)C(=O)[O-])Br.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


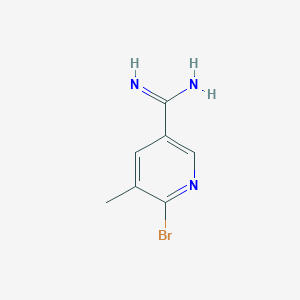
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B15328628.png)

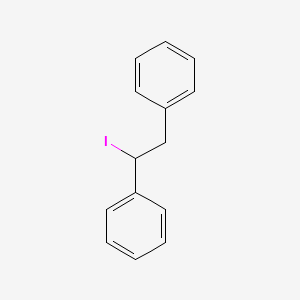
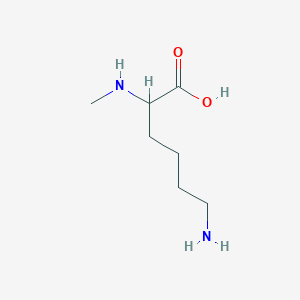
![4-(2-Bromophenoxy)-1-[(tert-butoxy)carbonyl]piperidine-4-carboxylicacid](/img/structure/B15328648.png)
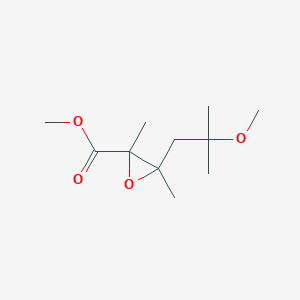
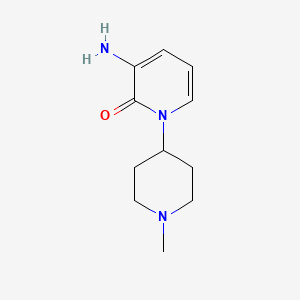

![6-Phenyl-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B15328663.png)

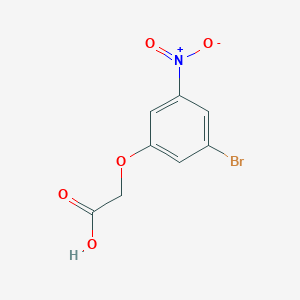
![7-[3,5-dihydroxy-2-[3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B15328669.png)
